molecular formula C11H18O B13203338 2-Methyl-6-oxaspiro[4.6]undec-8-ene

2-Methyl-6-oxaspiro[4.6]undec-8-ene

Cat. No.: B13203338
M. Wt: 166.26 g/mol
InChI Key: HNZKTHVHRSWLOJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-6-oxaspiro[4.6]undec-8-ene . The name reflects its structural features:

  • Spiro[4.6] : Indicates a spiro junction between two rings, one containing four members and the other six members.
  • 6-Oxa : Denotes an oxygen atom in the six-membered ring.
  • Undec-8-ene : Specifies an 11-carbon chain with a double bond starting at position 8.
  • 2-Methyl : Identifies a methyl substituent at position 2 on the spiro system.

The structural formula (Figure 1) comprises a tetracyclic framework where a four-membered oxolane ring is fused via a single atom (spiro carbon) to a six-membered cyclohexene ring. The double bond at position 8 introduces planarity into the larger ring system, influencing its conformational flexibility.

Table 1: Key Structural Features

Feature Description
Spiro configuration Junction between 4- and 6-membered rings
Heteroatom Oxygen in the 6-membered ring
Unsaturation Double bond at C8-C9
Substituent Methyl group at C2

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 61604-08-8 . Additional identifiers include:

  • Synonym : 2059974-44-4 (supplier-specific code)
  • EN300-330852 : European Inventory identifier
  • MDL Number : MFCD22069510 (PubChem)

These identifiers facilitate unambiguous referencing in chemical databases, regulatory documents, and commercial catalogs. The CAS number is critical for indexing in scientific literature and aligning with global nomenclature standards.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₈O confirms the composition of 11 carbon atoms, 18 hydrogens, and one oxygen atom. The molecular weight, calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 11) + (1.008 \times 18) + (16.00 \times 1) = 166.26 \, \text{g/mol}
$$
This matches experimental values reported for analogous spirocyclic ethers.

Table 2: Molecular Properties

Property Value
Molecular formula C₁₁H₁₈O
Exact mass 166.1358 g/mol
Monoisotopic mass 166.1358 g/mol
Degree of unsaturation 3 (1 double bond + 2 rings)

The degree of unsaturation accounts for the double bond and two rings, consistent with the spiro[4.6] framework. The oxygen atom’s electronegativity introduces polarity, affecting solubility and reactivity compared to purely hydrocarbon spiro compounds.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methyl-6-oxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C11H18O/c1-10-5-7-11(9-10)6-3-2-4-8-12-11/h2,4,10H,3,5-9H2,1H3

InChI Key

HNZKTHVHRSWLOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CCC=CCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 2,2-bis(acetylthiomethyl)-1,3-propandiol and m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 12 hours . After the reaction, the mixture is cooled to room temperature and neutralized with sodium acetate .

Industrial Production Methods

While specific industrial production methods for 2-Methyl-6-oxaspiro[4.6]undec-8-ene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxaspiro[4.6]undec-8-ene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-6-oxaspiro[4.6]undec-8-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity and receptor binding . The exact pathways and targets are still under investigation, but preliminary research suggests involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues: Spirocyclic Compounds

Spirocyclic compounds share a fused ring system with a single atom (spiro center) connecting two rings. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Compound Name Molecular Formula Spiro Ring System Oxygen Positions Key Substituents Applications References
2-Methyl-6-oxaspiro[4.6]undec-8-ene C₁₀H₁₆O [4.6] 6-oxa 2-Methyl, 8-ene Polymer electrolytes
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene C₉H₁₅NO₃ [4.6] 1,4-dioxa, 8-aza 9-Methoxy Pharmaceutical scaffolds
2,4-Dioxaspiro[5.5]undec-8-ene C₁₁H₁₈O₂ [5.5] 2,4-dioxa 3-Ethyl, 8,11-dimethyl Serine protease inhibition
1-Oxaspiro[4.5]dec-6-ene C₉H₁₄O [4.5] 1-oxa Tetramethyl Reference standard

Key Observations:

  • Ring Size and Reactivity : The [4.6] spiro system in 2-Methyl-6-oxaspiro[4.6]undec-8-ene provides greater steric hindrance compared to smaller [4.5] systems, influencing polymerization efficiency and thermal stability .
  • Functional Groups : Compounds with multiple oxygen atoms (e.g., 2,4-Dioxaspiro[5.5]undec-8-ene) exhibit enhanced polarity, making them suitable for biological applications like protease inhibition . In contrast, the single 6-oxa group in the target compound optimizes its role in polymer matrices .
  • Substituent Effects : The 2-methyl group in the target compound enhances rigidity, while azaspiro analogues (e.g., 9-Methoxy-1,4-dioxa-8-azaspiro) introduce nitrogen for drug design versatility .

Tricyclic Analogues: Cedrene and Related Compounds

Tricyclic compounds, though structurally distinct from spiro systems, share applications in fragrances and natural products:

Table 2: Comparison with Tricyclic Compounds
Compound Name Molecular Formula Ring System Key Features Applications References
Cedrene (α-Cedrene) C₁₅H₂₄ Tricyclo[5.3.1.0¹,⁵] 2,6,6,8-Tetramethyl, 8-ene Fragrances, essential oils
1R,4S,7S,11R-Tetramethyltricyclo[5.3.1.0⁴,¹¹]undec-8-ene C₁₅H₂₄ Tricyclo[5.3.1.0⁴,¹¹] Four methyl groups Natural product (pepper)

Key Observations:

  • Complexity vs. Stability : Tricyclic systems like Cedrene exhibit higher structural complexity and natural abundance but lower synthetic accessibility compared to spiro compounds .
  • Applications : While spiro compounds are tailored for synthetic polymers or pharmaceuticals, tricyclic analogues dominate in natural fragrances and flavorings .

Biological Activity

2-Methyl-6-oxaspiro[4.6]undec-8-ene is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

PropertyValue
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
IUPAC Name3-methyl-6-oxaspiro[4.6]undec-8-ene
InChIInChI=1S/C11H18O/c1-10-5-7-11(9-10)6-3-2-4-8-12-11/h2,4,10H,3,5-9H2,1H3
InChI KeyHNZKTHVHRSWLOJ-UHFFFAOYSA-N
Canonical SMILESCC1CCC2(C1)CCC=CCO2

The biological activity of 2-Methyl-6-oxaspiro[4.6]undec-8-ene is primarily attributed to its ability to interact with specific molecular targets, modulating enzyme activity and receptor binding. Preliminary research indicates that it may influence oxidative stress and cell signaling pathways, which are critical for various cellular functions and responses to stressors .

Antimicrobial Activity

Research has demonstrated that 2-Methyl-6-oxaspiro[4.6]undec-8-ene exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The compound's mechanism in this context may involve disrupting microbial cell membranes or interfering with metabolic processes essential for microbial survival.

Anticancer Properties

A significant area of research focuses on the anticancer potential of 2-Methyl-6-oxaspiro[4.6]undec-8-ene. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including leukemia cells (K562 and U937). The compound was observed to induce apoptosis in these cells through caspase-dependent pathways and inhibit NF-kB activation, which is crucial for cancer cell survival and proliferation .

Case Studies

  • Cytotoxicity in Leukemia Cells :
    • Study : Evaluated the effects of various spiro compounds on K562 and U937 leukemia cells.
    • Findings : 2-Methyl-6-oxaspiro[4.6]undec-8-ene showed IC50 values of 74.02 μM (K562) and 51.6 μM (U937), indicating a dose-dependent inhibition of cell viability .
  • NF-kB Inhibition :
    • Study : Investigated the impact of spiro compounds on NF-kB signaling in leukemia cells.
    • Results : The compound significantly inhibited TNFα-induced NF-kB activation, leading to reduced cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Methyl-6-oxaspiro[4.6]undec-8-ene, it can be compared with other spiro compounds:

CompoundStructure ComparisonBiological Activity
1-Oxaspiro[4.6]undec-8-eneLacks methyl group at the 2-positionLimited data on biological activity
3-Methyl-2-oxaspiro[4.5]decan-1-oneDifferent ring size and functional groupsVaries; specific activities not well-documented
5,6-Epoxy-4,7-methano-1-oxaspiro[2.5]octaneContains an epoxide groupPotentially different mechanisms of action

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